N-(2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H19N3O2S3 and its molecular weight is 441.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Properties
The complex chemical structure under discussion is characterized by its unique conformation and intramolecular hydrogen bonding, which stabilizes its folded conformation. This is evident in the crystal structures of related compounds, where the thioacetamide bridge and the pyrimidine ring exhibit a specific orientation relative to the benzene ring, indicating the significance of molecular conformation in the chemical behavior and potential applications of these compounds (S. Subasri et al., 2016).
Antitumor Activity
The thieno[3,2-d]pyrimidine derivatives have shown promising antitumor activity. A study exploring the synthesis of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives highlighted their potent anticancer properties against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cells. This suggests the potential of these compounds in the development of new anticancer drugs (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Dual Inhibitory Activity
Research on thieno[2,3-d]pyrimidine analogues has demonstrated their efficacy as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), critical enzymes in the folate pathway involved in DNA synthesis. These compounds, particularly the classical analogue N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, have been identified as the most potent dual inhibitors of human TS and DHFR to date. Such findings indicate their potential application in cancer treatment, providing a basis for the development of new chemotherapeutic agents (A. Gangjee et al., 2008).
Glutaminase Inhibition
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds structurally related to thieno[3,2-d]pyrimidine, have been evaluated as glutaminase inhibitors. These compounds have shown significant inhibitory activity against kidney-type glutaminase (GLS), a target for cancer therapy due to its role in glutamine metabolism. Such inhibitors have the potential to attenuate the growth of cancer cells, indicating their utility in developing novel anticancer strategies (K. Shukla et al., 2012).
Antimicrobial Activities
The derivatives of thieno[3,2-d]pyrimidine and related compounds have also been explored for their antimicrobial properties. Studies have synthesized and evaluated the antimicrobial efficacy of these compounds against various bacterial and fungal strains. The results suggest that some of these compounds possess significant antimicrobial activities, highlighting their potential application in developing new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S3/c1-14-5-2-3-7-16(14)22-18(25)13-29-21-23-17-9-12-28-19(17)20(26)24(21)10-8-15-6-4-11-27-15/h2-7,9,11-12H,8,10,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMDRAXQAPWLIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.